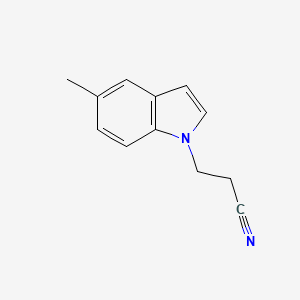

1H-Indole-1-propanenitrile, 5-methyl-

Description

Properties

IUPAC Name |

3-(5-methylindol-1-yl)propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-10-3-4-12-11(9-10)5-8-14(12)7-2-6-13/h3-5,8-9H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNDSCNAXUMWBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C2)CCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10576701 | |

| Record name | 3-(5-Methyl-1H-indol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18210-83-8 | |

| Record name | 3-(5-Methyl-1H-indol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1H-Indole-1-propanenitrile, 5-methyl- typically involves the reaction of indole derivatives with appropriate nitrile-containing reagents. One common synthetic route includes the use of palladium-catalyzed reactions, which are known for their efficiency and high yield . The reaction conditions often involve the use of palladium(II) acetate, a bidentate ligand such as D t-BPF, and a soluble base like triethylamine under reflux in a solvent mixture of toluene and acetonitrile . Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.

Chemical Reactions Analysis

1H-Indole-1-propanenitrile, 5-methyl- undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Scientific Research Applications

Chemistry:

- Building Block for Synthesis: 1H-Indole-1-propanenitrile, 5-methyl- serves as a versatile building block for synthesizing more complex indole derivatives. Its structure allows for various modifications that can lead to new compounds with enhanced properties .

Biology:

- Biological Activities: Research indicates that this compound exhibits significant biological activities, including antiviral, anticancer, and antimicrobial properties. Its ability to interact with biological macromolecules makes it a candidate for further studies in drug discovery .

- Mechanism of Action: The indole ring system can bind with high affinity to multiple receptors and enzymes, modulating various biological processes. This interaction is crucial for understanding its therapeutic potential.

Medicine:

- Therapeutic Agent Research: Ongoing studies focus on its potential as a therapeutic agent for various diseases. The compound's ability to inhibit cancer cell proliferation has been documented in several studies, highlighting its role in cancer treatment research .

- Potential Drug Development: The indole framework is a key feature in many pharmacologically active compounds. Its derivatives are being explored for their efficacy against various targets, including those involved in inflammation and cancer progression .

Industry:

- Pharmaceuticals and Agrochemicals: The compound is utilized in the production of pharmaceuticals and agrochemicals. Its applications extend to creating dyes and pigments due to the stability and reactivity of the indole structure .

- Chemical Manufacturing: Indole derivatives are often employed in the synthesis of other industrial chemicals and materials, showcasing their versatility beyond medicinal applications .

Antiproliferative Activity

A study examined the antiproliferative effects of novel heterocyclic indole derivatives, including 1H-Indole-1-propanenitrile, 5-methyl-. The research revealed distinct selectivity profiles towards various cancer cell lines (e.g., SNB-75 CNS cancer). The findings indicated that certain modifications to the indole structure could enhance potency against specific cancer types .

Drug Discovery

Another investigation focused on the synthesis of indole derivatives as potential inhibitors for protein kinases involved in cancer progression. The study highlighted how modifications to the indole core could lead to compounds with improved selectivity and efficacy against target kinases .

Mechanism of Action

The mechanism of action of 1H-Indole-1-propanenitrile, 5-methyl- involves its interaction with specific molecular targets and pathways. The indole ring system is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Implications

- Structural Insights: X-ray studies () reveal that acetyl-substituted indoles form distinct hydrogen-bonding networks (N–H···O vs. N–H···N in dimethylamino analogs), critical for crystal packing and stability.

- Biological Potential: While 1H-Indole-1-propanenitrile, 5-methyl- remains underexplored, nitrile-containing indoles () and thiadiazoles () demonstrate anticancer and anti-inflammatory activities, warranting further investigation.

Q & A

Basic Research Questions

Q. How can the crystal structure of 5-methyl-1H-indole-1-propanenitrile be determined using X-ray crystallography?

- Methodological Answer : Employ single-crystal X-ray diffraction with refinement via SHELX software (e.g., SHELXL for small-molecule refinement). Use ORTEP-III for graphical representation of thermal ellipsoids and molecular geometry . Key steps include:

- Crystal mounting and data collection with a diffractometer.

- Structure solution using direct methods (SHELXS/SHELXD).

- Refinement of positional and thermal parameters, accounting for hydrogen bonding and steric effects.

Q. What synthetic routes are effective for preparing 5-methyl-1H-indole-1-propanenitrile?

- Methodological Answer : Utilize regioselective alkylation or cyanation reactions. For example:

- Introduce the propanenitrile group via nucleophilic substitution on a pre-functionalized indole scaffold.

- Optimize reaction conditions (e.g., photoinduced alkylation using redox-active esters, as in heterocyclic systems) to enhance yield and purity .

- Monitor reaction progress via TLC or HPLC, with purification by column chromatography or recrystallization.

Q. Which spectroscopic techniques are optimal for characterizing the nitrile and methyl substituents in this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the methyl group’s position (e.g., deshielding effects at C-5) and nitrile resonance (~110-120 ppm in -NMR).

- IR Spectroscopy : Identify the nitrile stretch (~2200-2250 cm) and methyl C-H vibrations (~2850-2960 cm) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or GC-MS.

Q. How can impurities in synthesized batches of this compound be analyzed?

- Methodological Answer : Use reversed-phase HPLC or LC-MS with a C18 column and acetonitrile/water mobile phase. For carbonyl-containing impurities, derivatize with DNPH (2,4-dinitrophenylhydrazine) and analyze via UV detection . Quantify impurities against certified reference standards.

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate the interaction of 5-methyl-1H-indole-1-propanenitrile with biological targets?

- Methodological Answer :

- Generate a 3D structure of the compound using computational tools (e.g., Gaussian for DFT optimization).

- Perform docking studies (AutoDock Vina, Schrödinger) against target proteins (e.g., enzymes or receptors).

- Run molecular dynamics (MD) simulations (AMBER, GROMACS) to assess binding stability and conformational changes over time .

Q. How to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Validate assays using standardized protocols (e.g., MIC for antimicrobial activity, MTT for cytotoxicity).

- Control for variables like solvent effects (DMSO concentration) and cell line specificity.

- Perform dose-response curves and statistical analysis (e.g., ANOVA) to confirm reproducibility .

Q. What strategies improve the pharmacokinetic properties of 5-methyl-1H-indole-1-propanenitrile derivatives?

- Methodological Answer :

- Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to enhance solubility.

- Modify the propanenitrile chain to reduce metabolic instability (e.g., replace nitrile with amide).

- Use in vitro ADMET assays (Caco-2 permeability, microsomal stability) to guide structural optimization .

Q. How can bisulfite sequencing or HPLC be adapted to study methylation effects in non-DNA contexts (e.g., methylated indole derivatives)?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.